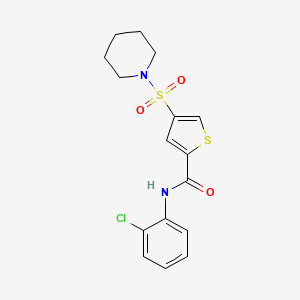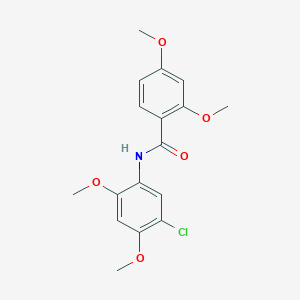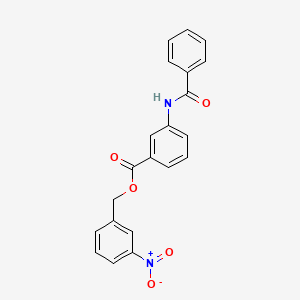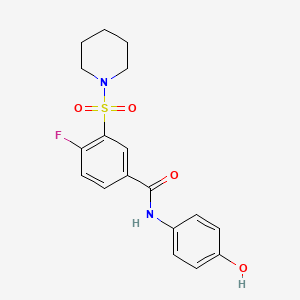
N-(2-chlorophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential use in treating autoimmune diseases.
Mécanisme D'action
N-(2-chlorophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide selectively inhibits JAK3 and to a lesser extent JAK1, which are involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune cell activation in animal models of autoimmune diseases. In humans, it has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has also been shown to have an immunosuppressive effect, which can increase the risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a potent and selective JAK inhibitor that has been extensively studied in animal models and clinical trials. Its use in lab experiments can provide valuable insights into the mechanisms of autoimmune diseases and the potential therapeutic targets. However, this compound has some limitations, such as its immunosuppressive effect, which can interfere with the immune response in lab experiments.
Orientations Futures
There are several future directions for the research on N-(2-chlorophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One direction is to investigate its potential use in treating other autoimmune diseases, such as inflammatory bowel disease and lupus. Another direction is to optimize the dosing and administration of this compound to minimize its side effects. Additionally, research can focus on identifying biomarkers that can predict the response to this compound and developing personalized treatment strategies. Finally, the development of novel JAK inhibitors with improved selectivity and safety profiles can provide new opportunities for treating autoimmune diseases.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways that lead to inflammation and immune cell activation. By inhibiting JAK activity, this compound can reduce inflammation and prevent the immune system from attacking healthy tissues.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-13-6-2-3-7-14(13)18-16(20)15-10-12(11-23-15)24(21,22)19-8-4-1-5-9-19/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHVQOXVTYFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-acetylphenyl)amino]sulfonyl}-4-bromo-N-phenylbenzamide](/img/structure/B3541952.png)
![3-allyl-5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541957.png)



![2-[(4-chlorophenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3541982.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3541993.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541996.png)
![3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3542006.png)


![2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542033.png)
![3-nitrobenzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3542036.png)
